レスメチロム
概要
説明
レスメティロムは、Rezdiffraというブランド名で販売されている、非肝硬変性非アルコール性脂肪性肝炎の治療に用いられる薬剤です。これは甲状腺ホルモン受容体ベータアゴニストです。 この化合物は、非肝硬変性非アルコール性脂肪性肝炎を解消し、肝線維症を改善する可能性を示しています .
科学的研究の応用
Resmetirom has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thyroid hormone receptor agonists.
Biology: Resmetirom is used to investigate the role of thyroid hormone receptors in metabolic processes.
Medicine: The primary application of Resmetirom is in the treatment of noncirrhotic nonalcoholic steatohepatitis. It has shown efficacy in reducing liver fat and improving liver function.
Industry: Resmetirom is being explored for its potential use in the pharmaceutical industry for the development of new treatments for liver diseases
作用機序
レスメティロムは、甲状腺ホルモン受容体ベータアゴニストとして作用することによって効果を発揮します。遊離チロキシンや遊離トリヨードチロニンなどの甲状腺ホルモンは、肝臓における脂質代謝の主要な調節因子です。レスメティロムは、肝臓の甲状腺ホルモン受容体ベータを刺激し、肝臓内トリグリセリドの減少につながります。 この作用は、非肝硬変性非アルコール性脂肪性肝炎の患者において、肝臓の脂肪を減らし、肝臓の機能を改善するのに役立ちます .
生化学分析
Biochemical Properties
Resmetirom is a highly selective thyroid hormone receptor β (THR-β) agonist with an EC50 value of 0.21 μM . It shows a 28-fold selectivity for THR-β over THR-α . This selectivity potentially avoids undesirable systemic effects associated with thyroid hormone excess in bone and heart, which are primarily mediated through THR-α .
Cellular Effects
Resmetirom reduces lipotoxicity and improves mitochondrial function in hepatic cells by inducing mitophagy, lipophagy, and fatty acid -oxidation . It promotes the conversion of the prohormone T4 to the active hormone T3 by DIO1 (iodothyronine deiodinase 1) . It decreases intrahepatic triglycerides and circulating atherogenic lipids .
Molecular Mechanism
Resmetirom works by binding to the thyroid hormone receptor beta (THR-β). After binding triiodothyronine (T3), THR-β interacts with DNA as a homo- or heterodimer with RXRA (retinoid X receptor alpha) . This interaction with other coactivators, including steroid, thyroid, retinoid, and vitamin D receptors, occurs in a ligand-inducible manner .
Temporal Effects in Laboratory Settings
In a 36-week randomized, double-blind, placebo-controlled study, resmetirom-treated patients showed a relative reduction of hepatic fat compared with placebo at week 12 and week 36 . This indicates that the effects of Resmetirom can be observed over time in laboratory settings .
Metabolic Pathways
Resmetirom is involved in the metabolic pathway of thyroid hormones. It promotes the conversion of the prohormone T4 to the active hormone T3 by DIO1 (iodothyronine deiodinase 1) . This process increases hepatic fat metabolism and reduces lipotoxicity .
Transport and Distribution
Resmetirom is a liver-directed compound . The hepatic-specific thyromimetic action is likely mediated by its uptake by the liver-enriched solute carrier organic anion transporter family member 1B1 (SLCO1B1) .
Subcellular Localization
While specific subcellular localization of Resmetirom is not mentioned in the search results, as a thyroid hormone receptor β (THR-β) agonist, it is expected to localize in the nucleus where it interacts with DNA to regulate gene expression .
準備方法
レスメティロムの調製には、その結晶形の合成が含まれます。レスメティロムの化学名は、2-(3,5-ジクロロ-4-((5-イソプロピル-6-オキソ-1,6-ジヒドロピリダジン-3-イル)オキシ)フェニル)-3,5-ジオキソ-2,3,4,5-テトラヒドロ-1,2,4-トリアジン-6-カルボニトリルです。合成経路には、トリアジン環の形成とピリダジニル基の付加が含まれます。 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用を伴います .
3. 化学反応解析
レスメティロムは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子に存在する官能基を修飾するために実行することができます。
置換: 置換反応、特に求核置換反応は、芳香環に異なる置換基を導入するために使用できます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。
4. 科学研究における用途
レスメティロムは、幅広い科学研究用途を持っています。
化学: これは、甲状腺ホルモン受容体アゴニストの挙動を研究するためのモデル化合物として使用されます。
生物学: レスメティロムは、代謝過程における甲状腺ホルモン受容体の役割を調査するために使用されます。
医学: レスメティロムの主要な用途は、非肝硬変性非アルコール性脂肪性肝炎の治療です。これは、肝臓の脂肪を減らし、肝臓の機能を改善する有効性を示しています。
化学反応の分析
Resmetirom undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
類似化合物との比較
レスメティロムは、甲状腺ホルモン受容体ベータに対する選択的な作用においてユニークです。類似の化合物には以下が含まれます。
トリヨードチロニン(T3): 甲状腺ホルモン受容体にも作用しますが、より広範囲の全身効果を持つ天然の甲状腺ホルモンです。
レボチロキシン(T4): 甲状腺機能低下症の治療に使用されるもう1つの天然の甲状腺ホルモンです。
エプロチロム: 同様の効果を持つ合成の甲状腺ホルモン受容体アゴニストですが、薬物動態は異なります。レスメティロムの甲状腺ホルモン受容体ベータに対する選択性は、肝臓特異的な代謝過程を標的とすることに特に効果的であり、全身的な副作用のリスクを軽減します
特性
IUPAC Name |
2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBYIYFVSAHJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920509-32-6 | |
Record name | Resmetirom [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920509326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MGL-3196 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12914 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RESMETIROM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0V0T1ES0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Resmetirom is a liver-directed, orally active, highly selective agonist of the thyroid hormone receptor beta (THR-β). [, , , , ]
A: THR-β is primarily found in the liver, and its activation by resmetirom promotes beneficial metabolic effects. [, , , ] These effects include:
- Increased lipophagy, mitochondrial biogenesis, and mitophagy: This leads to enhanced breakdown and recycling of lipids and mitochondria within liver cells. []
- Stimulated hepatic fatty acid β-oxidation: This process helps break down fatty acids in the liver, reducing lipid accumulation. []
- Decreased de novo lipogenesis: This reduces the liver's production of new fatty acids. []
- Promotion of low-density lipoprotein (LDL) uptake: This helps lower circulating LDL cholesterol levels. []
A: Resmetirom does activate THR-α, but to a much lesser extent than THR-β. In vitro studies show that its activation of THR-α is only 25% compared to 90% for THR-β. [] This selectivity is crucial because excessive THR-α activation can lead to undesirable cardiac side effects. [, , ]
A: Resmetirom modulates the expression of genes involved in cholesterol and fatty acid biosynthesis and metabolism. Studies have shown that it can upregulate genes like CPT1A, ANGPTL4, and DIO1, which are involved in lipid metabolism. [] This modulation of gene expression contributes to its therapeutic effects in metabolic diseases.
ANone: Unfortunately, the provided research papers do not explicitly mention the molecular formula and weight of resmetirom.
A: While the provided papers don't delve into detailed spectroscopic characterization, one study mentions using infrared spectroscopy to analyze the solid-state transformations of resmetirom and its solvates. [] This suggests that infrared spectroscopic data exists for the compound, but specific details are not provided within the papers.
ANone: The provided research primarily focuses on resmetirom's development as a therapeutic agent for metabolic diseases. Therefore, information regarding its material compatibility, stability outside a biological context, or any potential catalytic properties is not discussed.
A: Research highlights that the addition of a cyanoazauracil substituent to the core structure of earlier analogs led to the discovery of resmetirom. [] This modification significantly improved both the potency and selectivity of the compound for THR-β compared to THR-α.
A: Resmetirom exhibits a favorable pharmacokinetic profile with high liver enrichment. [] This liver targeting is crucial for maximizing its therapeutic benefits in metabolic diseases while minimizing potential off-target effects in other tissues.
A: Resmetirom has shown a favorable safety profile in both preclinical and clinical trials. [, , , ]
- Preclinical studies: In a rat heart model, resmetirom demonstrated outstanding safety and efficacy at doses that did not impact the central thyroid axis. []
- Clinical trials: Studies in healthy volunteers showed that resmetirom was well-tolerated, with gastrointestinal adverse events being the most common, but generally mild or moderate. [, ]
A: While resmetirom appears safe in short-term studies, longer-term surveillance is needed to monitor for potential risks related to thyroid, gonadal, or bone health. [, ] Ongoing Phase 3 trials (MAESTRO-NASH and MAESTRO-NASH OUTCOMES) will provide crucial information about its long-term safety and efficacy. [, ]
A: In clinical studies, resmetirom showed dose-dependent reductions in LDL cholesterol and triglycerides at oral doses of 50 mg or higher given once daily for 2 weeks. [] This suggests a clear relationship between resmetirom exposure and its lipid-lowering effects.
A: Studies have shown that resmetirom can reduce liver enzyme levels, including ALT, suggesting an improvement in liver health. [, , ]
ANone: Researchers have employed several preclinical models to investigate resmetirom's efficacy in NASH, including:
- NASH cell model: This model helped demonstrate resmetirom's ability to eliminate lipid accumulation and decrease triglyceride levels in vitro. []
- NASH mouse model: This model revealed that resmetirom effectively addressed various aspects of NASH, including liver fibrosis, inflammation, and macrophage infiltration. [, ]
- Diet-induced obesity (DIO) mouse model: This model confirmed resmetirom's ability to improve liver steatosis, reduce liver weight, and improve systemic metabolic parameters like plasma ALT activity, cholesterol levels, and blood glucose. [, ]
- Choline-deficient high-fat diet rat model: This model, which induces advanced liver fibrosis, was used to assess the antifibrotic effects of resmetirom, both alone and in combination with other agents. []
ANone: Clinical trials investigating resmetirom in NASH have shown promising results:
- Phase 2 trial (NCT02912260): Resmetirom significantly reduced hepatic fat content as measured by MRI-PDFF and resolved NASH without worsening fibrosis in a significant proportion of patients compared to placebo. [, ] The treatment also led to reductions in LDL cholesterol, apolipoprotein B, triglycerides, liver stiffness, and PRO-C3, a marker of fibrosis. [, ]
- Phase 3 trial (MAESTRO-NASH): Topline data from this trial demonstrated that both 80 mg and 100 mg doses of resmetirom were superior to placebo in achieving NASH resolution and improving liver fibrosis by at least one stage. [] The treatment also improved cardiovascular health markers by reducing LDL cholesterol, apolipoprotein B, and triglycerides. []
ANone: The provided papers primarily focus on resmetirom's efficacy and safety in the context of clinical trials. Consequently, details regarding potential resistance mechanisms, targeted drug delivery approaches, or comprehensive toxicological data beyond general safety observations are not discussed.
ANone: Research mentions several biomarkers used to assess resmetirom's efficacy and monitor treatment response:
- MRI-PDFF: This non-invasive imaging technique measures liver fat content and is used as a primary endpoint in clinical trials. [, , , , ]
- Liver biopsy: While invasive, liver biopsy remains the gold standard for assessing NASH resolution and fibrosis stage. [, , , , ]
- Liver enzymes (ALT, AST): These blood markers indicate liver health, and their reduction suggests improvement with resmetirom treatment. [, , ]
- Apolipoprotein B, triglycerides: These lipid profile parameters are used to assess resmetirom's impact on cardiovascular risk factors. [, , ]
- Liver stiffness: Measured by transient elastography, liver stiffness provides information about the degree of liver fibrosis. [, ]
- PRO-C3: This blood marker reflects collagen formation and is used to assess fibrosis progression. []
- PRO-C3/C3M ratio: This ratio reflects the balance between collagen formation and degradation, offering insights into net fibrosis changes. []
ANone: The focus of the provided research centers on the therapeutic potential of resmetirom. Therefore, details regarding its environmental impact, in-depth analysis of dissolution and solubility characteristics, or specific aspects of analytical method validation are not included.
ANone: As the provided research primarily focuses on clinical trials and efficacy, details regarding the manufacturing, quality control, and potential immunogenicity of resmetirom are not discussed. Additionally, while the research highlights resmetirom's liver-targeted nature, specific interactions with drug transporters or metabolizing enzymes are not elaborated upon within the provided papers.
ANone: The provided research focuses on resmetirom's application as a therapeutic agent for metabolic diseases. Therefore, it does not provide information about its biocompatibility and biodegradability outside a therapeutic context, alternative treatment options, or considerations related to its recycling and waste management.
A: The quest to harness the metabolic benefits of thyroid hormones while avoiding their adverse effects led to the development of thyroid hormone analogs. []
- Early analogs: Initial attempts, such as sobetirome (GC-1) and eprotirome (KB-2115), showed promise in lowering cholesterol but faced setbacks due to safety concerns. [, ]
- Liver-targeted and TRβ-selective agents: The focus shifted towards developing analogs with improved selectivity for THR-β and increased liver exposure. Resmetirom (MGL-3196) emerged as a promising candidate in this category. [, , , ]
- Current landscape: Resmetirom's success in Phase 2 and 3 clinical trials marks a significant milestone in the field, paving the way for potential approval as a NASH therapeutic. [, , ]
ANone: While the provided research primarily focuses on metabolic diseases, the unique mechanism of action of resmetirom and similar THR-β agonists suggests potential applications in other areas:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。